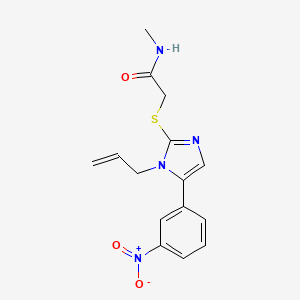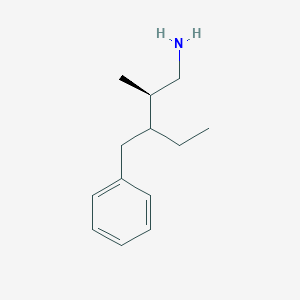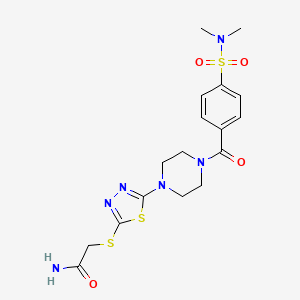
2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N6O4S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives Metabolism and Effects :
- Arylpiperazine derivatives, including compounds similar to 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, are known for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation, forming 1-aryl-piperazines, which have a variety of serotonin receptor-related effects and affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues and are primarily biotransformed by oxidation and conjugation processes (Caccia, 2007).
Thiophene Analogues and Carcinogenicity Evaluation :
- Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, emphasizing the significance of aromatic ring substitution in determining biological activity. Compounds similar to 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide were assessed through assays to infer their carcinogenic potential. However, doubts remain regarding their ability to cause tumors in vivo (Ashby et al., 1978).
DNA Minor Groove Binding and Hoechst Analogues :
- Hoechst 33258 and its analogues, which share structural similarities with the subject compound, are renowned for binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds, including N-methyl piperazine derivatives, have been used extensively for fluorescent DNA staining and have shown potential as radioprotectors and topoisomerase inhibitors, indicating their relevance in drug design and DNA sequence recognition studies (Issar & Kakkar, 2013).
Piperazine Derivatives and Therapeutic Applications :
- Piperazine derivatives exhibit a wide range of therapeutic uses, including as antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. Modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. Piperazine-based molecules have attracted significant interest due to their broad potential and flexibility as a building block in drug discovery (Rathi et al., 2016).
1,3,4-Thiadiazole Derivatives and Pharmacological Activities :
- 1,3,4-Thiadiazole derivatives, which are structurally related to the compound , are known for their extensive pharmacological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. These derivatives represent a significant focus in drug development due to their unique toxophoric N2C2S moiety (Mishra et al., 2015).
properties
IUPAC Name |
2-[[5-[4-[4-(dimethylsulfamoyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S3/c1-21(2)30(26,27)13-5-3-12(4-6-13)15(25)22-7-9-23(10-8-22)16-19-20-17(29-16)28-11-14(18)24/h3-6H,7-11H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQKNNVNGAWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

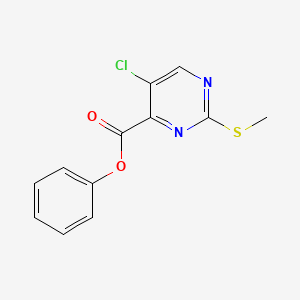
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
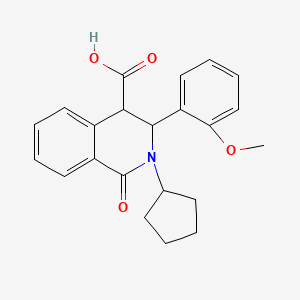
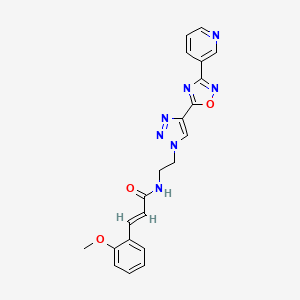
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
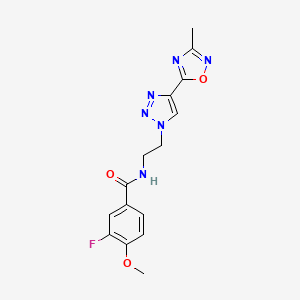
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)
